Magellanine is a naturally occurring alkaloid belonging to the class of tetracyclic diquinane compounds, primarily isolated from the Lycopodium species. It has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly in treating neurodegenerative diseases such as Alzheimer's. This compound exhibits notable anti-inflammatory and acetylcholinesterase-inhibitory properties, making it a candidate for further pharmacological development .
Magellanine is classified as a lycopodium alkaloid, which are secondary metabolites derived from clubmosses of the Lycopodium genus. These alkaloids typically share a unique 6-5-5-6 fused tetracyclic core structure, which is characteristic of their biological activity and chemical properties . The specific stereochemistry and structural features of magellanine contribute to its biological functions and interactions within living organisms.
The synthesis of magellanine has been approached through various methods, each highlighting different strategies for constructing its complex tetracyclic framework. Notable synthetic routes include:
These diverse synthetic strategies underscore the complexity of magellanine's structure and the ingenuity required in modern organic chemistry.
Magellanine's molecular structure is characterized by its tetracyclic diquinane core, which consists of four interconnected rings. The specific arrangement of carbon atoms and functional groups imparts distinct chemical properties to the compound. The molecular formula for magellanine is , with a molecular weight of approximately 277.39 g/mol.
Magellanine participates in various chemical reactions that are crucial for its synthesis and potential modifications:
These reactions highlight the versatility of magellanine in organic synthesis and its potential for further chemical modifications.
The mechanism by which magellanine exerts its biological effects involves several pathways:
Quantitative data regarding these mechanisms are still under investigation, but initial studies suggest significant promise for therapeutic applications.
Relevant analyses include spectral data (NMR, IR) that confirm the structural integrity and purity during synthesis processes.
Magellanine holds significant promise in scientific research due to its biological activities:
The story of magellanine begins with Austrolycopodium magellanicum (formerly classified as Lycopodium magellanicum), commonly known as Magellanic clubmoss. This resilient vascular plant thrives in the extreme ecosystems of the Southern Hemisphere, with its distribution spanning from the high-altitude paramos of Costa Rica and the Dominican Republic through the Andean corridors of Colombia, Ecuador, Peru, and Bolivia, extending to the subantarctic outposts of Tierra del Fuego, the Falkland Islands, and various subantarctic islands including South Georgia, Iles Crozet, and Iles Kerguelen [3] [4] [9]. The species demonstrates remarkable ecological adaptability, colonizing elevations exceeding 3,500 meters in Ecuador's El Angel Ecological Reserve, where it grows as a terrestrial rhizomatous geophyte in paramo habitats characterized by low temperatures, high humidity, and intense ultraviolet radiation [5].
Within Indigenous pharmacopeias, Lycopodium species have served as integral components of traditional medicine for centuries. Historical records document their use by Celtic communities for treating ocular ailments, by Native American tribes (including the Blackfoot Nation) for managing pulmonary conditions and wound healing, and by various South American cultures for their presumed neurological and anti-inflammatory benefits [6] [7]. While specific ethnobotanical records for A. magellanicum are less extensively documented than for some northern relatives (e.g., L. clavatum), it belongs to a genus universally recognized by Indigenous peoples for its bioactive potential. The broader Lycopodium genus earned the descriptor "evolutionary boon as medicinal plants" due to the consistent presence of biologically active alkaloids across numerous species [7] . Clubmosses were often prepared as decoctions or poultices, leveraging their complex alkaloid profiles. The discovery of magellanine within A. magellanicum represents a scientific validation of the inherent chemical complexity that underpinned these traditional applications, particularly those related to neurological health, given the later discovered acetylcholinesterase inhibitory activity common among Lycopodium alkaloids like huperzine A [6] .
Table 1: Distribution and Traditional Context of Austrolycopodium magellanicum
Region | Countries/Territories | Ecological Context | Traditional Significance |
---|---|---|---|
Central America | Costa Rica, Dominican Republic | Montane forests | Part of broader Lycopodium medicinal use |
Tropical Andes | Venezuela, Colombia, Ecuador, Peru, Bolivia | High-altitude paramos (up to 3573m) | Presumed use in Andean traditional medicine |
Southern Cone | Argentina (NW & South), Chile (Central & South) | Temperate forests, mountain slopes | Ethnobotanical records in southern tribes |
Subantarctic Islands | Falkland Is., Tristan da Cunha, South Georgia | Tundra, peatlands, coastal cliffs | Resources for isolated island communities |
Antarctic Islands | Iles Crozet, Iles Kerguelen, Marion-Prince Edward Is. | Extreme subpolar environments | Limited documentation; ecological resilience |
The journey to unravel the chemical identity of magellanine commenced in 1976 with the groundbreaking work of Castillo, Loyola, Morales, Singh, Calvo, and MacLean. Their research, published in the Canadian Journal of Chemistry, detailed the isolation of a novel alkaloid from Lycopodium magellanicum (now A. magellanicum) collected in Chile. Through meticulous chromatographic separation and crystallization techniques, they obtained magellanine as colorless crystals. Initial characterization provided its molecular formula (C₁₇H₂₅NO₂) and key physical properties, notably a distinct melting point of 165–166°C. Spectroscopic analysis, primarily Infrared (IR) and proton Nuclear Magnetic Resonance (¹H-NMR), revealed critical functional groups: a carbonyl stretch (indicating a ketone) and hydroxyl absorption (indicating an alcohol), alongside characteristic methylene and methyl resonances, and signals suggestive of a tertiary methylated amine. These findings positioned magellanine within the fawcettimine subclass of Lycopodium alkaloids but hinted at a novel, complex tetracyclic structure [1] .
The complete three-dimensional architecture of magellanine, featuring its challenging 6-5-5-6 tetracyclic ring system with a fused diquinane core (5-5 bicyclic unit) and an N-methyl piperidine ring, required years of further investigation and the application of advanced techniques. X-ray crystallography ultimately played a decisive role in confirming the relative stereochemistry and the intricate ring fusion pattern, including the configuration at the six contiguous stereocenters [1]. Concurrently, biosynthetic feeding studies utilizing radiolabeled precursors in related Lycopodium species provided crucial indirect evidence. These studies, particularly those employing radiolabeled lysine, demonstrated that the carbon skeleton and nitrogen atom of magellanine and related alkaloids are derived from this amino acid via cadaverine and Δ¹-piperideine intermediates, solidifying its biogenetic relationship within the Lycopodium alkaloid family [1] .
The structural complexity of magellanine, characterized by its dense functionalization and stereochemical challenges, made it a prime target for synthetic organic chemistry, driving the development of innovative methodologies.
Table 2: Key Milestones in the Structural Elucidation and Synthesis of Magellanine
Year | Achievement | Key Contributors | Significance | Techniques/Strategies |
---|---|---|---|---|
1976 | Initial Isolation & Basic Characterization | Castillo et al. | First identification of magellanine from L. magellanicum; empirical formula, mp, functional groups identified | Chromatography, IR, ¹H-NMR, MP |
1981 | Biosynthetic Pathway Elucidation (Lysine origin) | Feeding Studies | Established biogenetic origin via lysine-derived cadaverine/piperideine | Radiolabeled precursor studies |
1986 | Model Study: Construction of 5-5 Diquinane Core | Paquette | Early synthetic approach to core bicyclic structure | 1,4-Addition, elimination strategies |
1989 | Development of Ring-Enlarging Annulation Strategy | Overman | Pioneered cationic cyclization-pinacol rearrangement for tricyclic core | Cationic cyclization, Pinacol rearrangement |
1993 | First Total Synthesis (-)-Magellanine & (+)-Magellaninone | Overman | Landmark enantioselective synthesis; confirmed structure | Cationic polyene cyclization, Asymmetric methodology |
1993/94 | Total Synthesis via Three-fold Annulation | Paquette | Alternative route confirming structure; addressed enone isomerization challenge | Conjugate additions, Annulation |
2002 | Concise Total Synthesis | Liao | Improved efficiency | Key ring-forming sequences |
2005 | Formal Synthesis using Intramolecular Pauson–Khand Reaction | Ishizaki, Takahashi | New strategic approach to ring system | Pauson–Khand reaction |
2007 | Synthesis via Double Pauson–Khand Reaction | Mukai (Kozaka) | Stereoselective route to multiple alkaloids | Tandem Pauson–Khand reactions |
2015 | Exceedingly Concise Synthesis (12-14 steps) from (+)-Pulegone | Modern Synthetic Teams | Shortest route; unified synthesis of magellanine, magellaninone, paniculatine | Tandem acylation-alkylation, Pd-catalyzed olefin insertion |
2023 | Collective Synthetic Review Highlighting >20 Syntheses | Review Teams | Comprehensive analysis of synthetic strategies evolved over decades | Review of methodologies |
The first total synthesis of (-)-magellanine was achieved by Larry E. Overman and Gavin C. Hirst at UC Irvine in 1993 [1] . This landmark work, published in the Journal of the American Chemical Society, was enantioselective and also yielded the related alkaloid (+)-magellaninone. Overman's ingenious strategy centered on a cationic polyene cyclization to rapidly construct the core tetracyclic skeleton with precise stereocontrol. This synthesis served as the definitive proof of the proposed structure and relative stereochemistry. Almost simultaneously, Leo Paquette's group at Ohio State University reported their total synthesis in 1994, employing a three-fold annulation strategy starting from 2-cyclopentenone. Paquette's approach had to overcome significant challenges, particularly the undesired isomerization of a critical enone intermediate, which was solved using specific elimination protocols (mesylate/E₃N or Mitsunobu) [1] .
Subsequent decades witnessed significant refinements in synthetic efficiency and strategic diversity. Chun-Chen Liao's group (2002) achieved a more concise route, while Miyuki Ishizaki and Tamiko Takahashi (2005) and Chisato Mukai's group (2007) independently leveraged the powerful intramolecular Pauson–Khand reaction (PKR), a [2+2+1] cycloaddition, to forge key cyclopentenone rings within the magellanine framework [1] . A pinnacle of efficiency was reached in 2015 with a reported "exceedingly concise and elegant" synthesis requiring only 12-14 steps from commercially available (+)-pulegone. This route featured a tandem acylation-alkylation of a ketoester building block and a late-stage palladium-catalyzed olefin insertion/oxidation/hydrogenation sequence to assemble the tetracyclic diquinane core with high convergence [2]. By 2023, over twenty syntheses or formal syntheses targeting magellanine, magellaninone, and the structurally related paniculatine had been documented, underscoring the enduring fascination and challenge posed by this natural product and serving as a testament to the evolution of synthetic strategy .
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4